molecular formula C9H10BrFS B8079294 1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene

1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene

Cat. No.: B8079294
M. Wt: 249.15 g/mol
InChI Key: ZICJTXJJHICJAZ-UHFFFAOYSA-N
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Description

The compound identified as “1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific chemical structure and reactivity, which make it suitable for a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up from laboratory methods. This involves the use of larger reactors and more efficient processes to produce the compound in bulk. The industrial methods focus on cost-effectiveness, safety, and environmental considerations, ensuring that the production process is sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

“1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

“1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methods.

    Biology: In biological research, “this compound” is used to investigate its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential medicinal properties, including its use in drug development and disease treatment.

    Industry: In industrial applications, “this compound” is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of “1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Properties

IUPAC Name

1-bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFS/c1-2-12-6-7-5-8(11)3-4-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICJTXJJHICJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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